molecular formula C16H16OSe B14176427 (1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 918443-01-3

(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B14176427
CAS No.: 918443-01-3
M. Wt: 303.3 g/mol
InChI Key: CGAXODWWFHDECQ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that features a phenylselanyl group attached to a tetrahydronaphthalen-2-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and phenylselenyl chloride.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The temperature is maintained at a specific range to ensure optimal reaction conditions.

    Catalysts and Reagents: Common reagents include bases like sodium hydride or potassium tert-butoxide, which facilitate the deprotonation of the starting materials. Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or selenide.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenylselanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group may yield selenoxide, while reduction may produce selenol.

Scientific Research Applications

(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment and neuroprotection.

    Industry: It is used in the development of new materials and as a precursor for other selenium-containing compounds.

Mechanism of Action

The mechanism by which (1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves several molecular targets and pathways:

    Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Modulation: The compound can interact with enzymes involved in redox reactions, influencing their activity and function.

    Signal Transduction: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific tetrahydronaphthalen-2-ol backbone, which imparts distinct chemical and biological properties

Properties

CAS No.

918443-01-3

Molecular Formula

C16H16OSe

Molecular Weight

303.3 g/mol

IUPAC Name

(1S,2S)-1-phenylselanyl-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C16H16OSe/c17-15-11-10-12-6-4-5-9-14(12)16(15)18-13-7-2-1-3-8-13/h1-9,15-17H,10-11H2/t15-,16-/m0/s1

InChI Key

CGAXODWWFHDECQ-HOTGVXAUSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]([C@H]1O)[Se]C3=CC=CC=C3

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)[Se]C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.